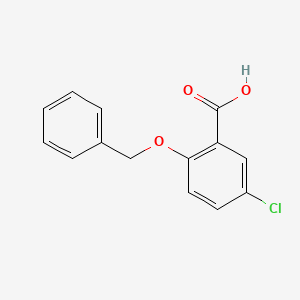

2-(Benzyloxy)-5-chlorobenzoic acid

Description

BenchChem offers high-quality 2-(Benzyloxy)-5-chlorobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Benzyloxy)-5-chlorobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-phenylmethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO3/c15-11-6-7-13(12(8-11)14(16)17)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULFLACGIFMTNGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80391221 | |

| Record name | 2-(benzyloxy)-5-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80391221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52803-75-5 | |

| Record name | 2-(benzyloxy)-5-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80391221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-(Benzyloxy)-5-chlorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties of 2-(Benzyloxy)-5-chlorobenzoic acid. Due to the specificity of this compound, detailed experimental protocols and biological activity data are not extensively available in public literature. This document consolidates the existing data and presents a generalized experimental workflow for its synthesis and characterization based on established chemical principles.

Chemical and Physical Properties

2-(Benzyloxy)-5-chlorobenzoic acid is a halogenated aromatic carboxylic acid. Its core structure consists of a benzoic acid scaffold substituted with a chloro group at the 5-position and a benzyloxy group at the 2-position.

Table 1: Physicochemical Properties of 2-(Benzyloxy)-5-chlorobenzoic acid

| Property | Value | Source(s) |

| CAS Number | 52803-75-5 | [1][2][3][4] |

| Molecular Formula | C₁₄H₁₁ClO₃ | [1][2][4] |

| Molecular Weight | 262.69 g/mol | [1][2] |

| IUPAC Name | 2-(benzyloxy)-5-chlorobenzoic acid | [2] |

| SMILES | O=C(O)C1=CC(Cl)=CC=C1OCC2=CC=CC=C2 | [2] |

| Purity (Typical) | ≥95% | [2] |

Note: Data on melting point, boiling point, and solubility are not consistently reported in publicly available sources.

Proposed Synthesis and Experimental Workflow

Caption: Generalized workflow for the synthesis and characterization of 2-(Benzyloxy)-5-chlorobenzoic acid.

Experimental Protocols (Generalized)

The following are generalized methodologies for the key experimental stages outlined in the workflow diagram.

3.1. Synthesis via Williamson Ether Synthesis (Hypothetical Protocol)

-

Reaction Setup: To a solution of 5-chlorosalicylic acid in a suitable polar aprotic solvent (e.g., acetone or DMF), add a slight excess of a base (e.g., potassium carbonate).

-

Addition of Benzylating Agent: While stirring, add a stoichiometric equivalent of benzyl bromide to the mixture.

-

Reaction: Heat the reaction mixture to reflux and monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).

-

Workup: After the reaction is complete, cool the mixture to room temperature and filter off any inorganic salts. Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.

-

Isolation: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate in vacuo to yield the crude product.

3.2. Purification by Recrystallization

-

Dissolve the crude 2-(Benzyloxy)-5-chlorobenzoic acid in a minimum amount of a suitable hot solvent or solvent system (e.g., ethanol/water or toluene).

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.

-

Dry the crystals under vacuum.

3.3. Characterization Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve a small sample of the purified product in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure by analyzing chemical shifts, integration, and coupling patterns.

-

Mass Spectrometry (MS): Analyze the sample to determine its molecular weight and fragmentation pattern, which should correspond to the expected structure of C₁₄H₁₁ClO₃.

-

Infrared (IR) Spectroscopy: Obtain the IR spectrum of the compound. Key expected peaks would include those for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, C-O stretches of the ether and carboxylic acid, and aromatic C-H and C=C stretches.

Biological Activity and Signaling Pathways

Currently, there is no specific information in the surveyed literature detailing the biological activity or the involvement of 2-(Benzyloxy)-5-chlorobenzoic acid in any signaling pathways. Further research would be required to elucidate its pharmacological profile.

For context, a related compound, 2-(acetyloxy)-5-chlorobenzoic acid, has been investigated as a potential apoptotic agent[5]. However, it is crucial to note that the benzyloxy and acetyloxy groups can confer significantly different biological properties.

The logical relationship for investigating the biological activity of a novel compound is outlined in the following diagram.

Caption: Logical workflow for the investigation of the biological activity of a chemical compound.

This guide serves as a foundational resource for researchers interested in 2-(Benzyloxy)-5-chlorobenzoic acid. While there are gaps in the publicly available data, the information and generalized protocols provided herein offer a solid starting point for further investigation.

References

- 1. 2-(benzyloxy)-5-chlorobenzoic acid | 52803-75-5 [chemicalbook.com]

- 2. 2-(Benzyloxy)-5-chlorobenzoic acid 95% | CAS: 52803-75-5 | AChemBlock [achemblock.com]

- 3. cymitquimica.com [cymitquimica.com]

- 4. sinfoochem.com [sinfoochem.com]

- 5. 2-(Acetyloxy)-5-chlorobenzoic acid | 1734-62-9 | BAA73462 [biosynth.com]

An In-Depth Technical Guide to 2-(Benzyloxy)-5-chlorobenzoic acid (CAS: 52803-75-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(Benzyloxy)-5-chlorobenzoic acid, a halogenated aromatic carboxylic acid of interest in synthetic and medicinal chemistry. This document consolidates available data on its physicochemical properties, synthesis, and potential biological relevance, presenting it in a structured format to support research and development activities.

Core Physicochemical Properties

| Property | Value | Source |

| CAS Number | 52803-75-5 | [1][2][3] |

| Molecular Formula | C₁₄H₁₁ClO₃ | [1][2][3] |

| Molecular Weight | 262.69 g/mol | [1] |

| IUPAC Name | 2-(Benzyloxy)-5-chlorobenzoic acid | [1] |

| SMILES | O=C(O)C1=CC(Cl)=CC=C1OCC2=CC=CC=C2 | [1] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available |

Synthesis and Purification

A documented method for the synthesis of 2-(Benzyloxy)-5-chlorobenzoic acid involves the benzylation of 5-chlorosalicylic acid. The following experimental protocol is based on a patented synthetic route.

Experimental Protocol: Synthesis of 2-(Benzyloxy)-5-chlorobenzoic acid

Materials:

-

5-chlorosalicylic acid

-

Benzyl chloride

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Hydrochloric acid (HCl)

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a reaction flask, dissolve 5-chlorosalicylic acid in N,N-Dimethylformamide (DMF).

-

Addition of Base: Add potassium carbonate to the solution.

-

Benzylation: Add benzyl chloride to the reaction mixture.

-

Reaction Conditions: Heat the mixture to 80°C and stir for 4 hours.

-

Work-up:

-

After cooling to room temperature, add water and ethyl acetate to the reaction mixture.

-

Separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by recrystallization from a mixture of ethyl acetate and hexane to yield 2-(benzyloxy)-5-chlorobenzoic acid.

Purification

The primary method for the purification of 2-(Benzyloxy)-5-chlorobenzoic acid, as suggested by the synthetic protocol, is recrystallization. A solvent system of ethyl acetate and hexane is effective in yielding a product of higher purity. The purity of the final compound is typically assessed by techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. Commercial suppliers often report a purity of ≥95%.[1]

Biological and Pharmacological Profile

Currently, there is a significant lack of publicly available data on the specific biological activities, mechanism of action, and pharmacological properties of 2-(Benzyloxy)-5-chlorobenzoic acid.

Research on structurally related compounds, such as other substituted benzoic acid derivatives, suggests a wide range of potential biological activities. For instance, various benzoic acid derivatives have been investigated for their anti-inflammatory, antimicrobial, and anticancer properties. However, it is crucial to note that direct extrapolation of these activities to 2-(Benzyloxy)-5-chlorobenzoic acid is not scientifically valid without specific experimental evidence.

No studies detailing the interaction of this compound with specific signaling pathways or providing quantitative data such as IC₅₀ or binding affinities have been identified in the current literature.

Experimental Workflows and Diagrams

To facilitate a conceptual understanding of the synthesis, a logical workflow is presented below.

Caption: Synthetic workflow for 2-(Benzyloxy)-5-chlorobenzoic acid.

As no specific signaling pathways have been identified for this compound, a corresponding diagram cannot be provided at this time.

Conclusion and Future Directions

2-(Benzyloxy)-5-chlorobenzoic acid is a readily synthesizable compound with a defined chemical structure. However, there is a notable absence of data regarding its detailed physicochemical properties and its biological or pharmacological effects. This presents an opportunity for further research.

Future investigations should aim to:

-

Experimentally determine key physicochemical parameters such as melting point, boiling point, and solubility in various solvents.

-

Conduct in-vitro and in-vivo studies to screen for potential biological activities, including but not limited to anticancer, anti-inflammatory, and antimicrobial effects.

-

Elucidate the mechanism of action and identify any interacting signaling pathways for any observed biological activities.

-

Perform quantitative structure-activity relationship (QSAR) studies to guide the design of more potent and selective analogs for potential therapeutic applications.

This technical guide serves as a foundational resource for researchers and professionals in the field of drug discovery and development, highlighting both the known aspects of 2-(Benzyloxy)-5-chlorobenzoic acid and the significant gaps in the current understanding of this compound.

References

An In-Depth Technical Guide to the Synthesis of 2-(Benzyloxy)-5-chlorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(Benzyloxy)-5-chlorobenzoic acid from 5-Chloro-2-hydroxybenzoic acid. This transformation is a key step in the preparation of various compounds of interest in medicinal chemistry and drug development. This document details the underlying chemical principles, a comprehensive experimental protocol, and the necessary characterization data.

Introduction

The synthesis of 2-(Benzyloxy)-5-chlorobenzoic acid is achieved through a Williamson ether synthesis. This well-established reaction involves the O-alkylation of a deprotonated alcohol or phenol with an alkyl halide. In this specific case, the phenolic hydroxyl group of 5-Chloro-2-hydroxybenzoic acid is benzylated using a suitable benzylating agent in the presence of a base. The resulting product, 2-(Benzyloxy)-5-chlorobenzoic acid, serves as a valuable intermediate in the synthesis of more complex molecules, including potential pharmaceutical agents. The presence of the benzyl protecting group allows for selective reactions at other positions of the molecule, and it can be readily removed under specific conditions.

Reaction Scheme and Mechanism

The synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The reaction is initiated by the deprotonation of the phenolic hydroxyl group of 5-Chloro-2-hydroxybenzoic acid by a base, forming a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic benzylic carbon of the benzyl halide, displacing the halide and forming the desired ether linkage.

Figure 1: Reaction Scheme for the Synthesis of 2-(Benzyloxy)-5-chlorobenzoic acid.

Caption: Overall reaction scheme.

Quantitative Data

The following tables summarize the key quantitative data for the reactants and the product.

Table 1: Properties of Reactants and Product

| Compound | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Starting Material | 5-Chloro-2-hydroxybenzoic acid | 321-14-2 | C₇H₅ClO₃ | 172.57 |

| Benzylating Agent | Benzyl bromide | 100-39-0 | C₇H₇Br | 171.03 |

| Product | 2-(Benzyloxy)-5-chlorobenzoic acid | 52803-75-5 | C₁₄H₁₁ClO₃ | 262.69 |

Experimental Protocol

This section provides a detailed methodology for the synthesis of 2-(Benzyloxy)-5-chlorobenzoic acid.

Materials:

-

5-Chloro-2-hydroxybenzoic acid

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Hexane

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for filtration (e.g., Büchner funnel and flask)

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 5-Chloro-2-hydroxybenzoic acid (1.0 eq), anhydrous potassium carbonate (2.5 eq), and anhydrous N,N-dimethylformamide (DMF).

-

Addition of Benzylating Agent: To the stirred suspension, add benzyl bromide (1.2 eq) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to 80 °C and maintain this temperature for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into water and acidify to pH 2-3 with 1 M HCl.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers and wash with water, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 2-(Benzyloxy)-5-chlorobenzoic acid.

Expected Yield: 85-95%

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification process.

Caption: Experimental workflow diagram.

Characterization Data

The identity and purity of the synthesized 2-(Benzyloxy)-5-chlorobenzoic acid should be confirmed by spectroscopic methods.

Table 2: Spectroscopic Data for 2-(Benzyloxy)-5-chlorobenzoic acid

| Spectroscopic Data | Description |

| ¹H NMR | The proton NMR spectrum is expected to show signals for the aromatic protons of both the benzoic acid and benzyl groups, as well as a characteristic singlet for the benzylic methylene protons (O-CH₂-Ph) around δ 5.2 ppm. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift. |

| ¹³C NMR | The carbon NMR spectrum will display distinct signals for all 14 carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the carbons of the two aromatic rings, and the benzylic carbon. |

| Infrared (IR) | The IR spectrum will show a broad absorption band for the carboxylic acid O-H stretch, a sharp absorption for the C=O stretch of the carboxylic acid, and characteristic absorptions for the C-O-C ether linkage and the aromatic C-H and C=C bonds. |

| Mass Spectrometry (MS) | The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product (262.69 g/mol ). |

Safety Considerations

-

5-Chloro-2-hydroxybenzoic acid: May cause skin and eye irritation.

-

Benzyl bromide: Lachrymatory and corrosive. Handle in a well-ventilated fume hood.

-

Potassium carbonate: Irritant.

-

N,N-Dimethylformamide (DMF): Aprotic solvent, handle with care as it can be absorbed through the skin.

-

Hydrochloric acid: Corrosive.

Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when performing this synthesis. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

The synthesis of 2-(Benzyloxy)-5-chlorobenzoic acid from 5-Chloro-2-hydroxybenzoic acid via Williamson ether synthesis is a robust and efficient method for preparing this valuable intermediate. The detailed protocol and characterization data provided in this guide are intended to assist researchers in the successful synthesis and application of this compound in their drug discovery and development endeavors.

An In-depth Technical Guide to 2-(Benzyloxy)-5-chlorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(Benzyloxy)-5-chlorobenzoic acid, a key chemical intermediate with applications in organic synthesis and drug discovery. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and includes characteristic spectral data for its identification.

Chemical and Physical Properties

2-(Benzyloxy)-5-chlorobenzoic acid is a halosubstituted aromatic ether. Its core structure consists of a benzoic acid scaffold with a benzyloxy group at the 2-position and a chlorine atom at the 5-position. While extensive experimental data is not widely published, the following table summarizes its key chemical identifiers and known physical properties.

| Property | Value | Source |

| IUPAC Name | 2-(Benzyloxy)-5-chlorobenzoic acid | [Internal Analysis] |

| CAS Number | 52803-75-5 | [1] |

| Molecular Formula | C₁₄H₁₁ClO₃ | [1] |

| Molecular Weight | 262.69 g/mol | [1] |

| Purity | Typically ≥95% | [1] |

| Melting Point | Not consistently reported | |

| Boiling Point | Not reported | |

| Solubility | Not extensively documented |

Synthesis of 2-(Benzyloxy)-5-chlorobenzoic Acid

The synthesis of 2-(Benzyloxy)-5-chlorobenzoic acid is typically achieved through a Williamson ether synthesis, a well-established and versatile method for forming ethers. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific synthesis, the phenoxide ion of 5-chlorosalicylic acid attacks benzyl chloride to form the corresponding ether.

Experimental Protocol: Williamson Ether Synthesis

This protocol outlines the synthesis of 2-(Benzyloxy)-5-chlorobenzoic acid from 5-chlorosalicylic acid and benzyl chloride.

Materials:

-

5-Chlorosalicylic acid

-

Benzyl chloride

-

Sodium hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)

-

Dimethylformamide (DMF) or Acetone (as solvent)

-

Hydrochloric acid (HCl) for acidification

-

Ethyl acetate for extraction

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, separatory funnel, etc.)

Procedure:

-

Deprotonation of 5-Chlorosalicylic Acid: In a round-bottom flask, dissolve 5-chlorosalicylic acid in a suitable polar aprotic solvent such as DMF or acetone. Add a slight molar excess of a base, such as sodium hydroxide or potassium carbonate, to the solution. Stir the mixture at room temperature to facilitate the formation of the sodium or potassium salt of 5-chlorosalicylic acid (the phenoxide).

-

Nucleophilic Attack: To the solution containing the phenoxide, add a stoichiometric equivalent of benzyl chloride.

-

Reaction Conditions: Heat the reaction mixture to a moderate temperature (typically 50-80 °C) and allow it to stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature.

-

If a solid has precipitated, filter the mixture. Otherwise, proceed directly to the next step.

-

Pour the reaction mixture into water and acidify with dilute hydrochloric acid to a pH of approximately 2-3. This will protonate the carboxylate to form the carboxylic acid.

-

The product, 2-(Benzyloxy)-5-chlorobenzoic acid, will likely precipitate out of the aqueous solution. If it does, it can be collected by vacuum filtration.

-

-

Purification:

-

If an oily product is obtained, or for further purification of the solid, perform an extraction with a suitable organic solvent like ethyl acetate.

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to obtain the final, pure 2-(Benzyloxy)-5-chlorobenzoic acid.

-

Spectroscopic Data

Due to the limited availability of published experimental spectra for 2-(Benzyloxy)-5-chlorobenzoic acid, the following are predicted characteristic peaks based on the analysis of its structural motifs and comparison with similar compounds.

¹H NMR (Proton Nuclear Magnetic Resonance):

-

~10-13 ppm (singlet, 1H): This broad singlet corresponds to the acidic proton of the carboxylic acid group.

-

~7.2-7.5 ppm (multiplet, 5H): These signals arise from the five protons of the benzyl group's phenyl ring.

-

~7.0-7.8 ppm (multiplet, 3H): These signals correspond to the three protons on the substituted benzoic acid ring. The exact chemical shifts and coupling patterns will depend on the electronic effects of the benzyloxy and chloro substituents.

-

~5.1 ppm (singlet, 2H): This singlet is characteristic of the two methylene protons (-CH₂-) of the benzyloxy group.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

~165-175 ppm: The carbonyl carbon of the carboxylic acid group.

-

~155-160 ppm: The aromatic carbon attached to the benzyloxy oxygen.

-

~110-140 ppm: Aromatic carbons of both the benzoic acid and benzyl rings.

-

~70 ppm: The methylene carbon (-CH₂-) of the benzyloxy group.

FT-IR (Fourier-Transform Infrared) Spectroscopy:

-

~2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid, often appearing as a very broad band due to hydrogen bonding.

-

~1680-1710 cm⁻¹ (strong): C=O stretch of the carboxylic acid.

-

~1550-1600 cm⁻¹ and ~1450-1500 cm⁻¹: C=C stretching vibrations of the aromatic rings.

-

~1200-1300 cm⁻¹ and ~1000-1100 cm⁻¹: C-O stretching vibrations of the ether linkage and the carboxylic acid.

-

~700-850 cm⁻¹: C-Cl stretching vibration.

Mass Spectrometry (MS):

-

Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 262.0 for the ³⁵Cl isotope and m/z = 264.0 for the ³⁷Cl isotope, with an approximate 3:1 intensity ratio).

-

Major Fragmentation Peaks: A prominent peak at m/z = 91, corresponding to the benzyl cation ([C₇H₇]⁺), is expected due to the cleavage of the benzylic ether bond. Other fragments would arise from the loss of the carboxylic acid group and other rearrangements.

Applications in Drug Development

2-(Benzyloxy)-5-chlorobenzoic acid serves as a valuable building block in medicinal chemistry for the synthesis of more complex molecules with potential therapeutic activities. Benzoic acid derivatives, in general, are known to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific combination of the benzyloxy and chloro substituents in this molecule provides a unique scaffold that can be further modified to explore structure-activity relationships in the development of novel drug candidates. While specific drugs derived directly from this intermediate are not prominently documented in publicly available literature, its structural motifs are relevant to the design of various therapeutic agents.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the general workflow for the synthesis and characterization of 2-(Benzyloxy)-5-chlorobenzoic acid.

Caption: General workflow for the synthesis and characterization of the target compound.

References

2-(Benzyloxy)-5-chlorobenzoic acid molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of 2-(Benzyloxy)-5-chlorobenzoic acid, a compound of interest in synthetic organic chemistry and potentially in the development of novel pharmaceutical agents. This document outlines its fundamental molecular characteristics and presents a generalized experimental workflow for its synthesis and purification.

Core Molecular Data

The essential physicochemical properties of 2-(Benzyloxy)-5-chlorobenzoic acid are summarized in the table below. This data is critical for reaction planning, analytical method development, and interpretation of experimental results.

| Property | Value | Citations |

| Molecular Formula | C₁₄H₁₁ClO₃ | [1][2][3] |

| Molecular Weight | 262.69 g/mol | [1][4] |

| Alternate Molecular Weight | 262.688 g/mol | [2][5] |

| CAS Number | 52803-75-5 | [1][2][3] |

Conceptual Experimental Workflow: Synthesis and Purification

The synthesis of 2-(Benzyloxy)-5-chlorobenzoic acid can be conceptualized as a multi-step process typical for the preparation of substituted aromatic compounds. The following diagram illustrates a logical workflow, from the initial reaction to the isolation of the final, purified product. This process is representative and may be adapted based on specific laboratory conditions and available starting materials.

Caption: A generalized workflow for the synthesis, workup, and purification of 2-(Benzyloxy)-5-chlorobenzoic acid.

Experimental Protocols

While a specific, detailed protocol for the synthesis of 2-(Benzyloxy)-5-chlorobenzoic acid is not provided in the search results, a general procedure can be inferred from standard organic chemistry techniques for similar compounds. The following is a representative, hypothetical protocol based on the synthesis of related molecules.

Objective: To synthesize 2-(Benzyloxy)-5-chlorobenzoic acid from 2-hydroxy-5-chlorobenzoic acid and benzyl bromide.

Materials:

-

2-hydroxy-5-chlorobenzoic acid

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2-hydroxy-5-chlorobenzoic acid in DMF. Add potassium carbonate to the solution and stir the mixture.

-

Addition of Reagent: Add benzyl bromide to the reaction mixture.

-

Reaction: Heat the mixture (e.g., to 60-80 °C) and monitor the reaction progress by TLC.

-

Workup: Once the reaction is complete, cool the mixture to room temperature and add water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.

-

Washing: Wash the combined organic layers with brine.

-

Drying: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure 2-(Benzyloxy)-5-chlorobenzoic acid.

-

Analysis: Characterize the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its identity and purity.

References

- 1. 2-(benzyloxy)-5-chlorobenzoic acid | 52803-75-5 [chemicalbook.com]

- 2. 2-(Benzyloxy)-5-chlorobenzoic acid 95% | CAS: 52803-75-5 | AChemBlock [achemblock.com]

- 3. sinfoochem.com [sinfoochem.com]

- 4. rsc.org [rsc.org]

- 5. RU2030387C1 - Method of synthesis of 2-methoxy-5-chlorobenzoic acid - Google Patents [patents.google.com]

Spectroscopic Analysis of 2-(Benzyloxy)-5-chlorobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 2-(Benzyloxy)-5-chlorobenzoic acid, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra for this specific compound, this document presents a comprehensive analysis based on established spectroscopic principles and data from structurally analogous compounds. The information herein serves as a valuable resource for the identification, characterization, and quality control of 2-(Benzyloxy)-5-chlorobenzoic acid.

Molecular Structure and Spectroscopic Overview

2-(Benzyloxy)-5-chlorobenzoic acid possesses a unique combination of functional groups, including a carboxylic acid, a chloro-substituted aromatic ring, and a benzyl ether moiety. Each of these components will give rise to characteristic signals in various spectroscopic analyses, providing a unique fingerprint for the molecule.

Chemical Structure:

This guide will cover the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2-(Benzyloxy)-5-chlorobenzoic acid. These predictions are based on the analysis of substituent effects and comparison with data from similar compounds such as 2-chlorobenzoic acid and other substituted benzoic acids.

Nuclear Magnetic Resonance (NMR) Data

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.5 - 12.0 | Singlet (broad) | 1H | -COOH |

| ~8.1 | Doublet | 1H | Ar-H (ortho to COOH) |

| ~7.5 | Doublet of doublets | 1H | Ar-H (meta to COOH) |

| ~7.3 - 7.4 | Multiplet | 5H | Phenyl-H of benzyl group |

| ~7.0 | Doublet | 1H | Ar-H (para to COOH) |

| ~5.2 | Singlet | 2H | -O-CH₂- |

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | -COOH |

| ~158 | C-O (aromatic) |

| ~136 | C-Cl (aromatic) |

| ~135 | Quaternary C of benzyl group |

| ~133 | CH (aromatic) |

| ~130 | CH (aromatic) |

| ~129 | CH of benzyl group |

| ~128 | CH of benzyl group |

| ~127 | Quaternary C (aromatic) |

| ~115 | CH (aromatic) |

| ~71 | -O-CH₂- |

Infrared (IR) Spectroscopy Data

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (carboxylic acid dimer) |

| ~1700 | Strong | C=O stretch (carboxylic acid) |

| ~1600, ~1480 | Medium | C=C stretch (aromatic) |

| ~1250 | Strong | C-O stretch (ether and carboxylic acid) |

| ~1100 | Medium | C-O stretch (ether) |

| ~820 | Strong | C-H out-of-plane bend (aromatic) |

| ~750 | Strong | C-Cl stretch |

Mass Spectrometry (MS) Data

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Interpretation |

| 262/264 | [M]⁺, Molecular ion peak (with ³⁵Cl/³⁷Cl isotope pattern) |

| 245/247 | [M - OH]⁺ |

| 217/219 | [M - COOH]⁺ |

| 91 | [C₇H₇]⁺ (benzyl cation, tropylium ion) |

| 155/157 | [M - C₇H₇]⁺ |

| 139/141 | [ClC₆H₄CO]⁺ |

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data for 2-(Benzyloxy)-5-chlorobenzoic acid. These protocols are based on standard laboratory practices and information from the characterization of similar compounds.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm).

-

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer (e.g., Bruker Avance series) is suitable for acquiring high-resolution spectra.

-

¹H NMR Acquisition:

-

Acquire the spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Typical spectral width: -2 to 12 ppm.

-

Relaxation delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

A higher number of scans (e.g., 1024 or more) is required due to the lower natural abundance of ¹³C.

-

Typical spectral width: 0 to 200 ppm.

-

IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Acquisition:

-

Record the spectrum typically in the range of 4000 to 400 cm⁻¹.

-

Perform a background scan of the empty sample holder (for KBr) or the clean ATR crystal.

-

Co-add a sufficient number of scans (e.g., 16 or 32) for a high-quality spectrum.

-

Mass Spectrometry

-

Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For a non-volatile compound like this, LC-MS is more appropriate.

-

Ionization Method: Electrospray ionization (ESI) is a suitable method for this molecule, likely in negative ion mode to deprotonate the carboxylic acid ([M-H]⁻). Electron Ionization (EI) can also be used, which would generate the molecular ion [M]⁺.

-

Instrumentation: A mass spectrometer such as a Quadrupole, Time-of-Flight (TOF), or Orbitrap analyzer.

-

Acquisition:

-

Acquire a full scan mass spectrum to determine the molecular weight.

-

Perform tandem MS (MS/MS) on the molecular ion peak to obtain fragmentation data for structural elucidation.

-

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and structural confirmation of 2-(Benzyloxy)-5-chlorobenzoic acid.

Caption: Workflow for the spectroscopic characterization of 2-(Benzyloxy)-5-chlorobenzoic acid.

This guide provides a foundational understanding of the key spectroscopic features of 2-(Benzyloxy)-5-chlorobenzoic acid. Researchers can use this information to guide their synthetic efforts, confirm the identity and purity of their samples, and as a reference for the development of new analytical methods.

Solubility Profile of 2-(Benzyloxy)-5-chlorobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the solubility characteristics of 2-(Benzyloxy)-5-chlorobenzoic acid in organic solvents. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on providing a framework for understanding and determining the solubility of this compound. It includes qualitative solubility information for a structurally related compound, detailed experimental protocols for solubility determination, and a generalized workflow for these experimental procedures. This guide is intended to be a valuable resource for researchers and professionals engaged in the development and handling of 2-(Benzyloxy)-5-chlorobenzoic acid.

Introduction

2-(Benzyloxy)-5-chlorobenzoic acid is a halogenated aromatic carboxylic acid with a molecular formula of C₁₄H₁₁ClO₃ and a molecular weight of 262.69 g/mol . Its structure, featuring a benzoic acid core, a chloro substituent, and a benzyloxy group, suggests a complex solubility profile influenced by both polar and non-polar moieties. Understanding its solubility in various organic solvents is critical for a range of applications, including synthesis, purification, formulation, and analytical method development.

Solubility Data

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for 2-(Benzyloxy)-5-chlorobenzoic acid in common organic solvents. However, qualitative solubility information for the related compound, 2-chlorobenzoic acid, can provide some initial insights.

Table 1: Qualitative Solubility of 2-Chlorobenzoic Acid

| Solvent Category | Solvent | Solubility Description |

| Polar Protic | Water | Insoluble in cold water, more soluble in hot water.[1][2] |

| 95% Ethanol | Insoluble[1][2] | |

| Methanol | Soluble[1][2] | |

| Anhydrous Ethanol | Soluble[1][2] | |

| Polar Aprotic | Acetone | Soluble[1][2] |

| Non-Polar | Toluene | Insoluble[1][2] |

| Benzene | Soluble[1][2] | |

| Ether | Soluble[1][2] |

Note: This data is for 2-chlorobenzoic acid and should be used as an estimation for 2-(Benzyloxy)-5-chlorobenzoic acid. The presence of the bulky, non-polar benzyloxy group in the target compound may decrease its solubility in polar solvents and increase its solubility in non-polar solvents compared to 2-chlorobenzoic acid.

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data for 2-(Benzyloxy)-5-chlorobenzoic acid, standardized experimental methods are required. The following are detailed protocols for two common and effective methods for determining the solubility of solid organic compounds in organic solvents.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining solubility.[3][4] It involves preparing a saturated solution, separating the undissolved solid, and then evaporating the solvent from a known volume of the saturated solution to determine the mass of the dissolved solute.

Methodology:

-

Sample Preparation: Accurately weigh an excess amount of 2-(Benzyloxy)-5-chlorobenzoic acid and add it to a known volume of the desired organic solvent in a sealed, temperature-controlled vessel (e.g., a jacketed glass reactor or a shaker flask in a constant-temperature bath).

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period to ensure that equilibrium is reached (typically 24-72 hours). The presence of undissolved solid should be visually confirmed.

-

Phase Separation: Allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-heated or pre-cooled syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to prevent the transfer of solid particles.

-

Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed, dry container. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Mass Determination: Once the solvent is completely removed, reweigh the container with the dried solute.

-

Calculation: The solubility (S) can be calculated in g/100 mL using the following formula:

S ( g/100 mL) = [(mass of container with solute - mass of empty container) / volume of supernatant withdrawn (mL)] * 100

UV/Vis Spectrophotometry Method

For compounds with a suitable chromophore, such as 2-(Benzyloxy)-5-chlorobenzoic acid, UV/Vis spectrophotometry offers a sensitive and accurate method for solubility determination.[5][6] This method relies on the Beer-Lambert law, which relates the absorbance of a solution to the concentration of the absorbing species.

Methodology:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of 2-(Benzyloxy)-5-chlorobenzoic acid of known concentrations in the solvent of interest.

-

Determination of λmax: Scan one of the standard solutions across a range of UV wavelengths to determine the wavelength of maximum absorbance (λmax).

-

Calibration Curve: Measure the absorbance of each standard solution at the determined λmax. Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear, and the equation of the line (y = mx + c) should be determined.

-

Saturated Solution Preparation and Equilibration: Prepare a saturated solution of 2-(Benzyloxy)-5-chlorobenzoic acid in the desired solvent as described in the gravimetric method (steps 1 and 2).

-

Sample Preparation for Analysis: Withdraw a filtered aliquot of the supernatant. Dilute this aliquot with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.

-

Absorbance Measurement: Measure the absorbance of the diluted sample at λmax.

-

Calculation: Use the equation of the calibration curve to calculate the concentration of the diluted sample. Then, account for the dilution factor to determine the concentration of the original saturated solution, which represents the solubility.

Solubility (mol/L) = (Concentration of diluted sample) * (Dilution factor)

Experimental Workflow

The following diagram illustrates a general workflow for determining the solubility of 2-(Benzyloxy)-5-chlorobenzoic acid.

Caption: General workflow for solubility determination.

Conclusion

While specific quantitative solubility data for 2-(Benzyloxy)-5-chlorobenzoic acid remains to be experimentally determined and published, this guide provides the necessary theoretical and practical framework for researchers to undertake such an investigation. The provided experimental protocols for the gravimetric and UV/Vis spectrophotometry methods are robust and widely applicable. The qualitative data for a related compound offers a preliminary indication of its likely solubility behavior. Accurate determination of the solubility of 2-(Benzyloxy)-5-chlorobenzoic acid in a range of organic solvents will be invaluable for its future application in research and development.

References

Potential Derivatives of 2-(Benzyloxy)-5-chlorobenzoic Acid: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Benzyloxy)-5-chlorobenzoic acid is a synthetic organic compound characterized by a benzoic acid core substituted with a benzyloxy group at the 2-position and a chlorine atom at the 5-position. This scaffold presents a versatile platform for the development of novel therapeutic agents. The presence of the carboxylic acid moiety allows for the facile synthesis of a variety of derivatives, primarily esters and amides, which can modulate the compound's physicochemical properties and biological activity. This technical guide explores the synthesis of potential ester and amide derivatives of 2-(benzyloxy)-5-chlorobenzoic acid, summarizes their potential biological activities with a focus on anticancer and antimicrobial applications, and provides detailed experimental protocols and conceptual frameworks for their evaluation.

Synthesis of Potential Derivatives

The primary derivatives of 2-(Benzyloxy)-5-chlorobenzoic acid are synthesized through esterification and amidation reactions targeting the carboxylic acid group.

Ester Derivatives

Ester derivatives of 2-(Benzyloxy)-5-chlorobenzoic acid can be prepared through Fischer esterification. This acid-catalyzed reaction involves refluxing the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. The equilibrium of the reaction can be shifted towards the product by using an excess of the alcohol or by removing water as it is formed.

Experimental Protocol: Synthesis of Methyl 2-(Benzyloxy)-5-chlorobenzoate

A general procedure for the synthesis of methyl 2-(benzyloxy)-5-chlorobenzoate is as follows:

-

To a round-bottomed flask, add 2-(benzyloxy)-5-chlorobenzoic acid (1 equivalent) and a significant excess of methanol (e.g., 10-20 equivalents).

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents).

-

Equip the flask with a reflux condenser and heat the mixture to reflux for a period of 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst, followed by washing with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

-

Purify the crude product by column chromatography on silica gel to yield pure methyl 2-(benzyloxy)-5-chlorobenzoate.

Amide Derivatives

Amide derivatives can be synthesized by first converting the carboxylic acid to a more reactive acyl chloride, followed by reaction with a primary or secondary amine. Thionyl chloride (SOCl₂) is a common reagent for the preparation of acyl chlorides.

Experimental Protocol: Synthesis of N-Aryl-2-(benzyloxy)-5-chlorobenzamide

A general two-step procedure for the synthesis of N-aryl-2-(benzyloxy)-5-chlorobenzamide is as follows:

Step 1: Synthesis of 2-(Benzyloxy)-5-chlorobenzoyl chloride

-

In a round-bottomed flask, suspend 2-(benzyloxy)-5-chlorobenzoic acid (1 equivalent) in an inert solvent like dichloromethane (DCM) or toluene.

-

Add thionyl chloride (1.5-2 equivalents) dropwise at room temperature. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

-

Heat the mixture to reflux for 1-2 hours until the evolution of gas ceases.

-

Cool the reaction mixture and remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 2-(benzyloxy)-5-chlorobenzoyl chloride, which can be used in the next step without further purification.

Step 2: Amide Formation

-

Dissolve the crude 2-(benzyloxy)-5-chlorobenzoyl chloride in an aprotic solvent such as DCM or tetrahydrofuran (THF).

-

In a separate flask, dissolve the desired primary or secondary amine (1-1.2 equivalents) and a base, such as triethylamine or pyridine (1.5-2 equivalents), in the same solvent.

-

Cool the amine solution in an ice bath and add the acyl chloride solution dropwise with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Wash the reaction mixture with dilute hydrochloric acid to remove excess amine and base, followed by a wash with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain the desired N-aryl-2-(benzyloxy)-5-chlorobenzamide.

Potential Biological Activities

Derivatives of 2-(benzyloxy)-5-chlorobenzoic acid are anticipated to exhibit a range of biological activities, primarily as anticancer and antimicrobial agents. The rationale for this stems from the known activities of related compounds.

Anticancer Activity

Benzoic acid derivatives are known to possess anticancer properties, with some acting as inhibitors of histone deacetylases (HDAC)[1]. Furthermore, studies on benzyloxybenzaldehyde derivatives, which share a significant structural similarity, have demonstrated significant anticancer activity against cell lines such as HL-60. These compounds have been shown to induce apoptosis and cause cell cycle arrest at the G2/M phase[2]. The proposed mechanism involves the loss of mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.

Table 1: Anticancer Activity of Related Benzoic Acid Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| 4-((2-hydroxynaphthalen-1-yl) methyleneamino)benzoic acid | Human cervical cancer | 17.84 | [3] |

| 4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrid 2 | MCF-7 | 18.7 | [3] |

| 4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrid 14 | MCF-7 | 15.6 | [3] |

| 2-Oxo-2-phenylethyl-4-(2-oxo-2-phenylethoxy) benzoate | Various | 52.2-91.2% inhibition | [3] |

| Gallic acid–stearylamine conjugate | A431 | 100 µg/ml | [3] |

Experimental Protocol: Evaluation of Cytotoxicity using MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives of 2-(benzyloxy)-5-chlorobenzoic acid and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol with 0.04 N HCl, to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the half-maximal inhibitory concentration (IC50) value for each compound.

Antimicrobial Activity

Chlorinated benzoic acid derivatives have been reported to possess antimicrobial activity against a range of bacterial and fungal strains[4]. The introduction of different ester and amide functionalities can modulate the lipophilicity and electronic properties of the parent molecule, potentially enhancing its ability to penetrate microbial cell membranes and interact with molecular targets.

Table 2: Antimicrobial Activity of Related Benzoic Acid Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Benzyl and Benzoyl Benzoic Acid Derivative | Staphylococcus epidermidis | 0.5 | [5] |

| N-(2-arylmethylthio-4-chloro-5-methylbenzenesulfonyl)amides | MRSA and MSSA | 4-8 | [6] |

Signaling Pathways and Experimental Workflows

G2/M Cell Cycle Arrest and Apoptosis Induction

Based on the activity of related benzyloxybenzaldehyde derivatives, it is hypothesized that derivatives of 2-(benzyloxy)-5-chlorobenzoic acid may induce cancer cell death through the induction of G2/M cell cycle arrest and apoptosis[2].

Below is a conceptual workflow for investigating the anticancer mechanism of these derivatives.

Caption: Experimental workflow for evaluating the anticancer activity of 2-(benzyloxy)-5-chlorobenzoic acid derivatives.

The following diagram illustrates a simplified signaling pathway for G2/M cell cycle arrest and apoptosis, which could be investigated for the active derivatives.

Caption: Proposed signaling pathway for G2/M arrest and apoptosis induced by 2-(benzyloxy)-5-chlorobenzoic acid derivatives.

Conclusion

2-(Benzyloxy)-5-chlorobenzoic acid provides a promising scaffold for the development of novel therapeutic agents. Its ester and amide derivatives can be readily synthesized and are predicted to possess significant anticancer and antimicrobial activities. Further investigation into the synthesis of a diverse library of these derivatives and comprehensive evaluation of their biological activities are warranted to explore their full therapeutic potential. The experimental protocols and conceptual frameworks provided in this guide offer a starting point for researchers in the field of drug discovery and development.

References

- 1. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. preprints.org [preprints.org]

- 4. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Benzyl and Benzoyl Benzoic Acid Inhibitors of Bacterial RNA Polymerase-Sigma Factor Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-(2-Arylmethylthio-4-Chloro-5-Methylbenzenesulfonyl)amide Derivatives as Potential Antimicrobial Agents-Synthesis and Biological Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-(Benzyloxy)-5-chlorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide addresses the safety and handling precautions for 2-(Benzyloxy)-5-chlorobenzoic acid, a key intermediate in various synthetic pathways. Given the limited availability of a comprehensive Safety Data Sheet (SDS) for this specific compound, this guide synthesizes information from available data and the SDSs of structurally analogous compounds, such as 2-Chlorobenzoic acid and other chlorinated benzoic acid derivatives. Professionals handling this chemical should treat this guide as a preliminary risk assessment and are advised to seek a compound-specific SDS from their supplier for definitive safety protocols.

Core Safety and Physical Data

A thorough understanding of the chemical and physical properties of 2-(Benzyloxy)-5-chlorobenzoic acid and its structural analogs is fundamental to safe handling. The following tables summarize the key data points.

Table 1: Chemical Identification

| Identifier | Value |

| Chemical Name | 2-(Benzyloxy)-5-chlorobenzoic acid |

| CAS Number | 52803-75-5[1][2] |

| Molecular Formula | C14H11ClO3[2] |

| Molecular Weight | 262.69 g/mol [2] |

| Synonyms | 2-(phenylmethoxy)-5-chlorobenzoic acid |

Table 2: Physical and Chemical Properties (Data from Analogous Compounds)

| Property | Value | Source (Analogous Compound) |

| Appearance | White to brown solid | 5-Amino-2-chlorobenzoic acid[3] |

| Melting Point | 138 - 140 °C (280 - 284 °F) | 2-Chlorobenzoic acid |

| Boiling Point | No data available | |

| Flash Point | 173 °C (343.4 °F) | 2-Chlorobenzoic acid[4] |

| Solubility | No data available | |

| Stability | Stable under normal conditions | 5-Amino-2-chlorobenzoic acid[3] |

Table 3: Toxicological Data (Data from Analogous Compounds)

| Hazard | Value | Source (Analogous Compound) |

| Acute Oral Toxicity | LD50 Oral - 500.1 mg/kg | 2-Chlorobenzoic acid |

| Skin Corrosion/Irritation | Causes skin irritation | 2-Chlorobenzoic acid |

| Serious Eye Damage/Irritation | Causes serious eye damage/irritation | 2-Chlorobenzoic acid[5] |

| Carcinogenicity | Not classified as a carcinogen | m-Chlorobenzoic acid[6] |

Hazard Identification and GHS Classification (Based on Analogs)

Based on data from analogous compounds, 2-(Benzyloxy)-5-chlorobenzoic acid should be handled as a substance with the following potential hazards:

-

Harmful if swallowed (H302)

-

Causes skin irritation (H315)

-

Causes serious eye damage (H318)

-

Harmful to aquatic life (H402)

Experimental and Handling Protocols

Strict adherence to the following protocols is crucial to minimize risk when working with 2-(Benzyloxy)-5-chlorobenzoic acid.

Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat are mandatory.[4][6] Ensure gloves are inspected prior to use.

-

Respiratory Protection: If dust is generated, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[3] A dust mask is recommended as a minimum precaution.[4]

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3]

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing.[1] Prevent dust formation and inhalation.[6] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3] Keep away from incompatible materials such as strong oxidizing agents and strong bases.

Spill and Emergency Procedures

-

Spill Response: In case of a spill, evacuate the area. Wear appropriate PPE. For solid spills, sweep up and place into a suitable container for disposal.[1] Avoid generating dust.

-

First Aid - Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.

-

First Aid - Skin Contact: Immediately wash the affected area with plenty of soap and water.[3] Remove contaminated clothing. If skin irritation occurs, get medical advice/attention.

-

First Aid - Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

First Aid - Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

Disposal Considerations

-

Dispose of this chemical and its container in accordance with local, regional, and national regulations. It should be treated as hazardous waste.

Risk Assessment and Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of 2-(Benzyloxy)-5-chlorobenzoic acid, from initial assessment to emergency response.

Caption: Workflow for safe handling of 2-(Benzyloxy)-5-chlorobenzoic acid.

Disclaimer: This guide is intended for informational purposes only and is based on data from structurally similar compounds. It is not a substitute for a compound-specific Safety Data Sheet (SDS). Always consult the SDS provided by your supplier before handling any chemical.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2-(Benzyloxy)-5-chlorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis of 2-(benzyloxy)-5-chlorobenzoic acid, a valuable intermediate in pharmaceutical and organic synthesis. The described methodology is based on the Williamson ether synthesis, a robust and widely used method for the formation of ethers.

Reaction Principle and Mechanism

The synthesis of 2-(benzyloxy)-5-chlorobenzoic acid is achieved through a Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group of 2-hydroxy-5-chlorobenzoic acid by a weak base, such as potassium carbonate, to form a phenoxide ion. This nucleophilic phenoxide then undergoes a bimolecular nucleophilic substitution (SN2) reaction with an alkyl halide, in this case, benzyl bromide or benzyl chloride. The reaction is typically carried out in a polar aprotic solvent, such as N,N-dimethylformamide (DMF), which facilitates the SN2 mechanism.

The overall reaction can be summarized as follows:

2-hydroxy-5-chlorobenzoic acid + benzyl halide → 2-(benzyloxy)-5-chlorobenzoic acid + salt

The reaction proceeds in two main steps:

-

Deprotonation: The base removes the acidic proton from the hydroxyl group of 2-hydroxy-5-chlorobenzoic acid, forming a more nucleophilic phenoxide.

-

Nucleophilic Attack: The newly formed phenoxide attacks the benzylic carbon of the benzyl halide, displacing the halide and forming the ether linkage.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of 2-(benzyloxy)-5-chlorobenzoic acid.

| Parameter | Value | Reference |

| Starting Material | 2-hydroxy-5-chlorobenzoic acid | [1] |

| Reagents | Benzyl bromide, Potassium carbonate | [2] |

| Solvent | N,N-dimethylformamide (DMF) | [2] |

| Reaction Temperature | 60°C | [3] |

| Reaction Time | 3 hours | [3] |

| Purity | High purity achievable with recrystallization | [4] |

Experimental Protocol

This protocol details the step-by-step methodology for the synthesis of 2-(benzyloxy)-5-chlorobenzoic acid.

Materials:

-

2-hydroxy-5-chlorobenzoic acid

-

Benzyl bromide (or benzyl chloride)

-

Anhydrous potassium carbonate (K2CO3)

-

N,N-dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Hydrochloric acid (HCl), 1N

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na2SO4)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Reflux condenser

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Filtration apparatus (Buchner funnel, filter paper)

Procedure:

-

Reaction Setup:

-

To a round-bottom flask equipped with a magnetic stir bar, add 2-hydroxy-5-chlorobenzoic acid.

-

Add N,N-dimethylformamide (DMF) to dissolve the starting material.

-

Add anhydrous potassium carbonate to the solution. The amount should be in molar excess (e.g., 2-3 equivalents) relative to the 2-hydroxy-5-chlorobenzoic acid to act as a base.

-

Add benzyl bromide (or benzyl chloride) to the reaction mixture. A slight molar excess (e.g., 1.1-1.2 equivalents) is recommended.

-

-

Reaction Execution:

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into water.

-

Acidify the aqueous solution to a pH of approximately 2-3 with 1N hydrochloric acid. This will protonate the carboxylic acid and may cause the product to precipitate.

-

Extract the aqueous layer with ethyl acetate (EtOAc) multiple times.

-

Combine the organic layers in a separatory funnel.

-

-

Purification:

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na2SO4).

-

Filter off the drying agent.

-

Remove the solvent from the filtrate using a rotary evaporator to obtain the crude product.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure 2-(benzyloxy)-5-chlorobenzoic acid.[6][7]

-

Visualizations

Reaction Mechanism Workflow

The following diagram illustrates the key steps in the Williamson ether synthesis of 2-(benzyloxy)-5-chlorobenzoic acid.

Caption: Williamson Ether Synthesis Mechanism.

Experimental Workflow

This diagram outlines the general experimental procedure for the synthesis and purification of the target compound.

Caption: Experimental Synthesis Workflow.

References

- 1. 5-Chloro-2-hydroxybenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. CN105622382A - Synthesis method of 5-bromo-2-chloro benzoic acid - Google Patents [patents.google.com]

- 5. rsc.org [rsc.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. prepchem.com [prepchem.com]

Applications of 2-(Benzyloxy)-5-chlorobenzoic Acid in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Application Note

2-(Benzyloxy)-5-chlorobenzoic acid is a versatile building block in organic synthesis, primarily utilized as a protected form of 5-chlorosalicylic acid. The benzyl ether protecting group allows for selective reactions at the carboxylic acid functionality without interference from the phenolic hydroxyl group. This strategy is particularly valuable in the synthesis of complex molecules, including pharmaceutical intermediates and UV absorbers.

One of the key applications of 2-(Benzyloxy)-5-chlorobenzoic acid is in the synthesis of benzophenone derivatives. Specifically, it serves as a precursor to 2-hydroxy-5-chlorobenzophenone, a compound used as a UV absorber and stabilizer in various materials. The synthetic route involves the conversion of the carboxylic acid to an acyl chloride, followed by a Friedel-Crafts acylation reaction and subsequent deprotection of the benzyl ether.

The benzyl protecting group can be readily removed under various conditions, most commonly through catalytic hydrogenation, which offers a clean and efficient deprotection method. The presence of the chloro- and benzyloxy- substituents on the aromatic ring also influences the regioselectivity of further electrophilic aromatic substitution reactions, making it a useful tool for the controlled synthesis of polysubstituted aromatic compounds.

Key Synthetic Applications

This document outlines the protocol for a significant application of 2-(Benzyloxy)-5-chlorobenzoic acid: the synthesis of 2-hydroxy-5-chlorobenzophenone. This process is broken down into three main experimental stages:

-

Synthesis of 2-(Benzyloxy)-5-chlorobenzoyl chloride: Activation of the carboxylic acid to form a more reactive acyl chloride.

-

Friedel-Crafts Acylation: Formation of the benzophenone skeleton through the reaction of the acyl chloride with benzene.

-

Deprotection to 2-Hydroxy-5-chlorobenzophenone: Removal of the benzyl protecting group to yield the final product.

The following sections provide detailed experimental protocols for each of these key steps.

Experimental Protocols

Protocol 1: Synthesis of 2-(Benzyloxy)-5-chlorobenzoyl chloride

This protocol describes the conversion of 2-(Benzyloxy)-5-chlorobenzoic acid to its corresponding acyl chloride using thionyl chloride.

Workflow Diagram:

Caption: Synthesis of 2-(Benzyloxy)-5-chlorobenzoyl chloride.

Methodology:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-(Benzyloxy)-5-chlorobenzoic acid (1.0 eq) in an excess of thionyl chloride (SOCl₂) (e.g., 5-10 eq).

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride by distillation under reduced pressure.

-

The resulting crude 2-(Benzyloxy)-5-chlorobenzoyl chloride, a yellow oily substance, can be used in the next step without further purification.[1]

Quantitative Data:

| Reactant | Molar Eq. | Molecular Weight ( g/mol ) |

| 2-(Benzyloxy)-5-chlorobenzoic acid | 1.0 | 262.69 |

| Thionyl chloride | 5.0 - 10.0 | 118.97 |

| Product | Expected Yield |

| 2-(Benzyloxy)-5-chlorobenzoyl chloride | ~95-100% |

Protocol 2: Friedel-Crafts Acylation for the Synthesis of (2-(Benzyloxy)-5-chlorophenyl)(phenyl)methanone

This protocol details the Friedel-Crafts acylation of benzene with 2-(Benzyloxy)-5-chlorobenzoyl chloride to form the benzophenone core structure.

Logical Relationship Diagram:

Caption: Friedel-Crafts Acylation Reaction.

Methodology:

-

To a stirred solution of anhydrous aluminum chloride (AlCl₃) (1.1 eq) in dry benzene (solvent and reactant) at 0-5 °C, add a solution of 2-(Benzyloxy)-5-chlorobenzoyl chloride (1.0 eq) in dry benzene dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Quench the reaction by carefully pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with benzene or another suitable organic solvent (e.g., dichloromethane).

-

Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford (2-(Benzyloxy)-5-chlorophenyl)(phenyl)methanone.

Quantitative Data:

| Reactant | Molar Eq. | Molecular Weight ( g/mol ) |

| 2-(Benzyloxy)-5-chlorobenzoyl chloride | 1.0 | 281.13 |

| Benzene | Excess | 78.11 |

| Aluminum chloride | 1.1 | 133.34 |

| Product | Expected Yield |

| (2-(Benzyloxy)-5-chlorophenyl)(phenyl)methanone | 70-85% |

Protocol 3: Deprotection for the Synthesis of 2-Hydroxy-5-chlorobenzophenone

This protocol outlines the removal of the benzyl protecting group via catalytic hydrogenation to yield the final product, 2-hydroxy-5-chlorobenzophenone.

Signaling Pathway Diagram (Reaction Mechanism):

Caption: Catalytic Hydrogenation for Deprotection.

Methodology:

-

Dissolve (2-(Benzyloxy)-5-chlorophenyl)(phenyl)methanone (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation vessel.

-

Add a catalytic amount of 10% palladium on carbon (Pd/C) (e.g., 5-10 mol%).

-

Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (typically 1-3 atm).

-

Stir the reaction mixture vigorously at room temperature for 4-8 hours, or until the reaction is complete (monitored by TLC or GC-MS).

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the Celite pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude 2-hydroxy-5-chlorobenzophenone.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.

Quantitative Data:

| Reactant | Molar Eq. | Molecular Weight ( g/mol ) |

| (2-(Benzyloxy)-5-chlorophenyl)(phenyl)methanone | 1.0 | 322.78 |

| 10% Palladium on Carbon | 0.05 - 0.10 | N/A |

| Hydrogen Gas | Excess | 2.02 |

| Product | Expected Yield | Melting Point (°C) |

| 2-Hydroxy-5-chlorobenzophenone | >90% | 93-95 |

References

Application Notes and Protocols: 2-(Benzyloxy)-5-chlorobenzoic Acid as a Versatile Building Block in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-(Benzyloxy)-5-chlorobenzoic acid and its analogs as key building blocks in the synthesis of pharmacologically active compounds. This document outlines its application in the development of Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors, with a specific focus on a synthetic strategy analogous to the preparation of Dapagliflozin, a marketed anti-diabetic drug. Detailed experimental protocols and relevant biological data are provided to facilitate its use in drug discovery programs.

Introduction

2-(Benzyloxy)-5-chlorobenzoic acid is a substituted aromatic carboxylic acid that holds significant potential as a scaffold in medicinal chemistry. The benzyloxy group serves as a versatile protecting group for a phenolic hydroxyl, which can be deprotected under various conditions to reveal a key pharmacophoric feature. The chloro and carboxylic acid functionalities provide handles for a variety of chemical transformations, enabling the construction of diverse molecular architectures. While direct utilization of 2-(Benzyloxy)-5-chlorobenzoic acid in marketed drugs is not extensively documented in publicly available literature, its structural analog, 5-bromo-2-chlorobenzoic acid, is a pivotal starting material in the synthesis of Dapagliflozin.[1][2][3][4] This highlights the potential of this class of building blocks in developing clinically relevant therapeutics.

This document will focus on the application of a 2-(substituted)-5-chlorobenzoic acid core in the synthesis of SGLT2 inhibitors, using the synthesis of Dapagliflozin from 5-bromo-2-chlorobenzoic acid as a detailed, illustrative example.

Application: Synthesis of SGLT2 Inhibitors

SGLT2 inhibitors are a class of oral anti-hyperglycemic agents that lower blood glucose levels by inhibiting glucose reabsorption in the kidneys.[5][6][7][8][9] Dapagliflozin is a potent and selective SGLT2 inhibitor.[10][11] The synthesis of Dapagliflozin showcases the utility of a halogenated 2-chlorobenzoic acid derivative as a key precursor to the drug's aglycone portion.

Quantitative Data: Biological Activity of Dapagliflozin

The following table summarizes the in vitro potency of Dapagliflozin against human SGLT2 and SGLT1.

| Compound | Target | IC50 (nM) | Selectivity (SGLT1/SGLT2) |

| Dapagliflozin | hSGLT2 | 1.1[10] | >1200-fold[10] |

| Dapagliflozin | hSGLT1 | 1400[12] | - |